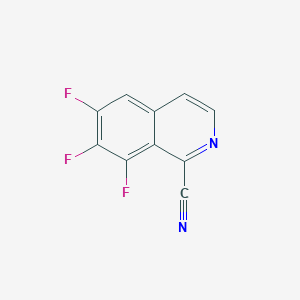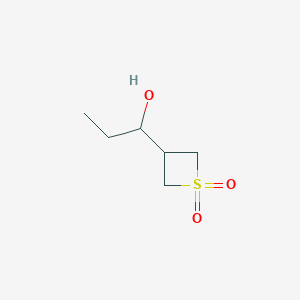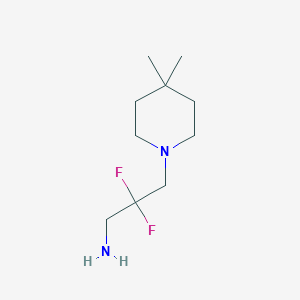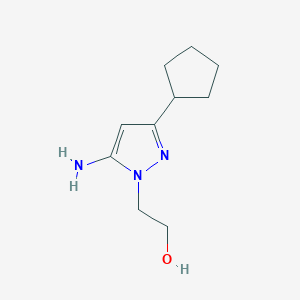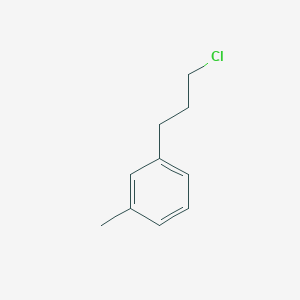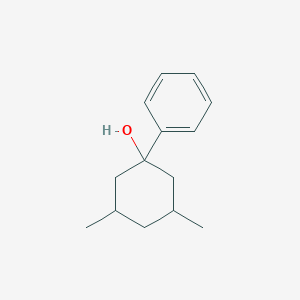
3,5-Dimethyl-1-phenylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a cyclohexanol derivative characterized by the presence of two methyl groups at the 3rd and 5th positions and a phenyl group at the 1st position of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-phenylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) followed by methylation at the 3rd and 5th positions using methyl iodide in the presence of a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-Dimethyl-1-phenylcyclohexene in the presence of a palladium catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,5-Dimethyl-1-phenylcyclohexanone.
Reduction: 3,5-Dimethyl-1-phenylcyclohexane.
Substitution: 3,5-Dimethyl-1-(4-nitrophenyl)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclohexanol: Lacks the methyl groups at the 3rd and 5th positions, affecting its reactivity and applications.
3,5-Dimethyl-1-phenylcyclohexene: The unsaturated analog of 3,5-Dimethyl-1-phenylcyclohexan-1-ol, with different chemical reactivity.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both methyl and phenyl groups on the cyclohexane ring distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-8-12(2)10-14(15,9-11)13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |
Clave InChI |
UOKVCUMFAPCMJD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


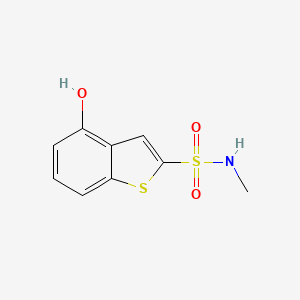
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)


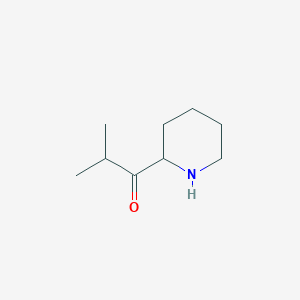
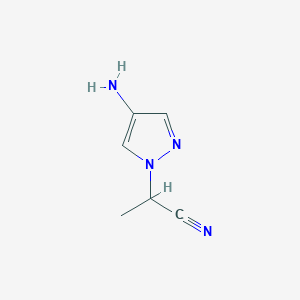
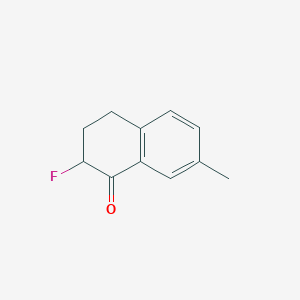
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
